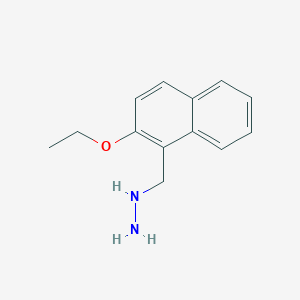

((2-Ethoxynaphthalen-1-yl)methyl)hydrazine

Beschreibung

((2-Ethoxynaphthalen-1-yl)methyl)hydrazin: ist eine chemische Verbindung mit der Summenformel C₁₃H₁₆N₂O. Sie ist ein Derivat von Naphthalin mit einer Ethoxygruppe und einer Hydrazin-Einheit.

Eigenschaften

CAS-Nummer |

887592-99-6 |

|---|---|

Molekularformel |

C13H16N2O |

Molekulargewicht |

216.28 g/mol |

IUPAC-Name |

(2-ethoxynaphthalen-1-yl)methylhydrazine |

InChI |

InChI=1S/C13H16N2O/c1-2-16-13-8-7-10-5-3-4-6-11(10)12(13)9-15-14/h3-8,15H,2,9,14H2,1H3 |

InChI-Schlüssel |

VQUXGMKTTUTVOI-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)CNN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von ((2-Ethoxynaphthalen-1-yl)methyl)hydrazin erfolgt typischerweise durch die Reaktion von 2-Ethoxynaphthalin mit Hydrazinderivaten. Eine gängige Methode ist die nukleophile Substitutionsreaktion, bei der 2-Ethoxynaphthalin unter Rückflussbedingungen mit Hydrazinhydrat umgesetzt wird . Die Reaktion wird in der Regel in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, und das Produkt wird durch Umkristallisation gereinigt.

Industrielle Produktionsverfahren: Die industrielle Produktion von ((2-Ethoxynaphthalen-1-yl)methyl)hydrazin kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Prozess wird auf Ausbeute und Reinheit optimiert und beinhaltet oft Durchflussreaktoren und automatisierte Systeme, um eine konstante Produktionsqualität zu gewährleisten .

Analyse Chemischer Reaktionen

Oxidation Reactions

Hydrazine derivatives undergo oxidation to form diazenes or nitrogen gas, depending on reaction conditions. For ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine:

-

Electrochemical oxidation at platinum electrodes (similar to methylhydrazines ) would likely proceed via a two-electron transfer, forming a diazene intermediate.

-

Strong oxidizers (e.g., iodate, halogens) could lead to cleavage of the N–N bond, producing formaldehyde and nitrogen gas as observed in 1,2-dimethylhydrazine oxidation .

Proposed Reaction Pathway:

Condensation Reactions

The hydrazine moiety reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones. For example:

Example Reaction:

| Reactant | Product | Conditions | Reference |

|---|---|---|---|

| 2-ethoxybenzaldehyde | Bis(2-ethoxybenzylidene)hydrazine | Ethanol, reflux |

Acid-Catalyzed Decomposition

In acidic media, hydrazines decompose via hydrolysis or rearrangement:

-

Diazene intermediates (e.g., (CH₃)₂N=NH ) might form, followed by decomposition to dimethylamine and nitrosamines.

Key Observations from Analogues:

-

1,1-Dimethylhydrazine decomposes to N-nitrosodimethylamine under acidic conditions .

-

Methaemoglobinemia and haemolytic anemia are linked to metabolic activation of hydrazines .

Cyclization Reactions

Intramolecular cyclization could occur if sterically feasible:

-

Thermal or catalytic conditions might promote the formation of naphthyridine or pyrazole derivatives.

Hypothetical Pathway:

Research Gaps and Recommendations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

((2-Ethoxynaphthalen-1-yl)methyl)hydrazine has been investigated for its potential as an anticancer agent. Research indicates that hydrazine derivatives can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis. The naphthalene moiety may enhance the compound's ability to penetrate biological membranes, increasing its efficacy as a therapeutic agent.

Antimicrobial Activity

Studies have shown that hydrazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of critical enzymes necessary for bacterial survival.

| Compound | Target Organism | Activity Level |

|---|---|---|

| ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine | Staphylococcus aureus | Moderate |

| ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine | Escherichia coli | Moderate |

Synthesis of Novel Materials

The compound serves as a precursor in the synthesis of novel materials, including polymers and dyes. Its ability to form stable bonds with other organic molecules makes it valuable in developing materials with specific optical or electronic properties.

Case Study 1: Anticancer Activity

A study focused on the synthesis of hydrazone derivatives from ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine revealed promising anticancer activity against several cancer cell lines. The synthesized derivatives were evaluated using MTT assays, showing IC50 values comparable to established chemotherapeutic agents. Molecular docking studies indicated that these compounds bind effectively to target proteins involved in cancer progression, suggesting a potential pathway for drug development.

Case Study 2: Antimicrobial Evaluation

In another study, a series of hydrazine derivatives were screened for antimicrobial activity using the disc diffusion method. The results indicated that compounds derived from ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, confirming the effectiveness of these compounds as potential antimicrobial agents.

Wirkmechanismus

The mechanism of action of ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. This compound may also generate reactive oxygen species (ROS) under certain conditions, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

(4-Ethoxynaphthalen-1-yl)(furan-2-yl)methanon: Diese Verbindung teilt einen ähnlichen Naphthalin-Kern, weist aber einen Furan-Ring anstelle einer Hydrazin-Gruppe auf.

Thiophen-verknüpfte 1,2,4-Triazole: Diese Verbindungen enthalten einen Thiophen-Ring und eine Triazol-Einheit, die unterschiedliche chemische Eigenschaften und biologische Aktivitäten bieten.

Pyrazol-Derivate: Pyrazole sind eine weitere Klasse von stickstoffhaltigen Heterocyclen mit vielfältigen Anwendungen in der medizinischen Chemie.

Eindeutigkeit: ((2-Ethoxynaphthalen-1-yl)methyl)hydrazin ist aufgrund seiner Kombination aus einer Ethoxygruppe und einer Hydrazin-Einheit, die an einen Naphthalin-Kern gebunden sind, einzigartig. Diese Struktur verleiht spezifische Reaktivität und biologische Aktivität, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht .

Biologische Aktivität

((2-Ethoxynaphthalen-1-yl)methyl)hydrazine is a hydrazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer research and anti-inflammatory applications. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine features a naphthalene moiety, which is known for its biological significance. The ethoxy group enhances its solubility and may influence its interaction with biological targets. Understanding the structure-activity relationship (SAR) is crucial for optimizing its therapeutic potential.

Anticancer Activity

Recent studies have explored the anticancer potential of hydrazine derivatives, including ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine. These compounds often act by inducing apoptosis in cancer cells through various mechanisms:

- Induction of ROS Production : Compounds similar to ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine have been shown to increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death in cancer cells .

- Apoptosis Pathway Activation : The activation of caspases and modulation of apoptotic proteins such as Bax and Bcl-2 have been observed, indicating that these compounds may trigger programmed cell death .

In Vitro Studies

A variety of in vitro studies have assessed the cytotoxic effects of ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine against different cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HEPG2 | 3–5 | ROS production, apoptosis |

| HCT-116 | 3–5 | Caspase activation |

| MCF-7 | 1.5–4.1 | Cell cycle arrest |

| Bel-7402 | 6.5–18.3 | Apoptosis via p53 upregulation |

These findings suggest that ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine exhibits significant antiproliferative activity across multiple cancer types.

Anti-inflammatory Activity

In addition to its anticancer properties, hydrazine derivatives have been investigated for their anti-inflammatory effects. The compound has shown promise in inhibiting pro-inflammatory cytokines such as TNF-α, which is crucial in various inflammatory diseases .

The anti-inflammatory effects are attributed to the modulation of signaling pathways involved in inflammation, including:

- Inhibition of NF-kB Pathway : Compounds that target this pathway can effectively reduce inflammation by preventing the expression of pro-inflammatory genes.

- Cytokine Production Suppression : By reducing the levels of TNF-α and other cytokines, these compounds may alleviate symptoms associated with chronic inflammatory conditions.

Case Studies

Several case studies have highlighted the therapeutic potential of hydrazine derivatives in clinical settings:

- Breast Cancer Treatment : A study indicated that a related hydrazine compound significantly reduced tumor size in MCF-7 xenograft models by inducing apoptosis and inhibiting tumor growth .

- Rheumatoid Arthritis Models : In animal models, derivatives similar to ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine demonstrated reduced joint inflammation and improved mobility through cytokine inhibition .

Q & A

Q. What are the optimal synthetic routes for preparing ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Pathways : The compound can be synthesized via hydrazine nucleophilic substitution or condensation reactions. For example, reacting 2-ethoxynaphthalene-1-carbaldehyde with hydrazine hydrate in ethanol under reflux (60–80°C) for 12–24 hours yields the target hydrazine derivative. Alternative methods include using methanol or acetic acid as solvents .

- Optimization Strategies :

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine?

Methodological Answer:

Q. How can researchers validate the purity of ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine?

Methodological Answer:

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm ensures purity >95% .

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (e.g., C: 72.3%, H: 6.5%, N: 11.2%) .

Advanced Research Questions

Q. How can structural modifications of ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine enhance its bioactivity?

Methodological Answer:

Q. How can crystallographic data inconsistencies (e.g., twinning, low resolution) be resolved for ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine derivatives?

Methodological Answer:

Q. What experimental and computational approaches address contradictory reactivity data in hydrazine derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.